Cas no 1111-97-3 (3-Chloro-3-methyl-1-butyne)
3-Chloro-3-methyl-1-butyne Chemical and Physical Properties
Names and Identifiers
-
- 3-Chloro-3-methyl-1-butyne
- 3-chloro-3-methylbut-1-yne
- 3-CHLORO-3-METHYLBUTYNE
- 3-chloro-3-methyl-1-butyn
- 3-Methyl-3-chloro-1-butyne
- 2-Chloro-2-methyl-3-butyne
- 3-Chloro-3-methyl-1-butyne,96%
- 3-Chloro-3-Methyl-1-butyne, 96% 1GR
- 3-Chloro-3-Methyl-1-butyne, 96% 5GR
- 3-Chloro-3-Methyl-1-butyne, 96% 25GR
- J-512208
- AKOS000278712
- NSC-16173
- CS-W013692
- 2-Methyl-3-butyn-2-yl chloride
- SCHEMBL284084
- 3-Chloro-3-methyl-1-butyne, 97%
- EN300-96068
- 3-chloro-3-methyl -1-butyne
- 3-methyl-3-chlorobut-1-yne
- AMY19182
- 3-chloro-3-methyl-but-1-ine
- 3-methyl-3-chlorobutyne
- 2-methyl-2-chloro-3-butyne
- 3-Chlor-3-methylbutin
- NSC16173
- 1,1-Dimethylpropargyl chloride
- 1111-97-3
- 1-Butyne, 3-chloro-3-methyl-
- 3-chloro-3-methyl-butyne
- 3-chloro-3-methyl-1 -butyne
- 3-Chloro-3-methyl-but-1-yne
- NSC 16173
- 3-chloro-3,3-dimethylpropyn
- 3,3-chloro-3-methylbut-1-yne
- FS-4551
- AI3-25133
- 2-chloro-2-methyl butyne
- MFCD00190221
- 3-chloro-3-methyl butyne
- DTXSID2061488
- a,a-Dimethylpropargyl chloride
- FT-0694615
- NS00023557
- J-650120
- EINECS 214-188-9
- BBL102778
- DTXCID9033210
- STL556584
-
- MDL: MFCD00190221
- Inchi: 1S/C5H7Cl/c1-4-5(2,3)6/h1H,2-3H3
- InChI Key: QSILYWCNPOLKPN-UHFFFAOYSA-N
- SMILES: ClC(C#C)(C)C
Computed Properties
- Exact Mass: 102.02400
- Monoisotopic Mass: 102.024
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 6
- Rotatable Bond Count: 0
- Complexity: 83.4
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 1.5
- Topological Polar Surface Area: 0A^2
Experimental Properties
- Color/Form: colorless liquid
- Density: 0.913 g/mL at 25 °C(lit.)
- Melting Point: −61 °C (lit.)
- Boiling Point: 73-75 °C(lit.)
- Flash Point: Fahrenheit: 39.2 ° f
Celsius: 4 ° c - Refractive Index: n20/D 1.418(lit.)
- PSA: 0.00000
- LogP: 1.63700
- Solubility: Unable or difficult to mix
3-Chloro-3-methyl-1-butyne Security Information
-
Symbol:
- Signal Word:Danger
- Hazard Statement: H225-H302-H312-H332
- Warning Statement: P210-P280
- Hazardous Material transportation number:UN 1993 3/PG 2
- WGK Germany:3
- Hazard Category Code: 11-20/21/22
- Safety Instruction: S16-S26-S36
-
Hazardous Material Identification:
- TSCA:Yes
- Storage Condition:2-8°C
- Packing Group:II
- Risk Phrases:R11
- Hazard Level:3
- HazardClass:3
- PackingGroup:Ⅱ
3-Chloro-3-methyl-1-butyne Customs Data
- HS CODE:29032990
- Customs Data:
China Customs Code:
2903299090Overview:
HS: 2903299090. Unsaturated chlorinated derivatives of other acyclic hydrocarbons. VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2903299090 other unsaturated chlorinated derivatives of acyclic hydrocarbons.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:5.5%.General tariff:30.0%
3-Chloro-3-methyl-1-butyne Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 009094-5g |
3-Chloro-3-methyl-1-butyne |
1111-97-3 | 97% | 5g |
£18.00 | 2022-02-28 | |
| Fluorochem | 009094-25g |
3-Chloro-3-methyl-1-butyne |
1111-97-3 | 97% | 25g |
£48.00 | 2022-02-28 | |
| Fluorochem | 009094-100g |
3-Chloro-3-methyl-1-butyne |
1111-97-3 | 97% | 100g |
£120.00 | 2022-02-28 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | W132347-100g |
3-Chloro-3-methyl-1-butyne |
1111-97-3 | 97% | 100g |
¥906.90 | 2023-08-31 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | W132347-1g |
3-Chloro-3-methyl-1-butyne |
1111-97-3 | 97% | 1g |
¥42.90 | 2023-08-31 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | W132347-25g |
3-Chloro-3-methyl-1-butyne |
1111-97-3 | 97% | 25g |
¥245.90 | 2023-08-31 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | W132347-5g |
3-Chloro-3-methyl-1-butyne |
1111-97-3 | 97% | 5g |
¥66.90 | 2023-08-31 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R032643-1g |
3-Chloro-3-methyl-1-butyne |
1111-97-3 | 98% | 1g |
¥66 | 2024-05-26 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R032643-25g |
3-Chloro-3-methyl-1-butyne |
1111-97-3 | 98% | 25g |
¥240 | 2024-05-26 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R032643-5g |
3-Chloro-3-methyl-1-butyne |
1111-97-3 | 98% | 5g |
¥65 | 2024-05-26 |
3-Chloro-3-methyl-1-butyne Suppliers
3-Chloro-3-methyl-1-butyne Related Literature
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Baijiao An,Shun Zhang,Jun Yan,Ling Huang,Xingshu Li Org. Biomol. Chem. 2017 15 852
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2. The synthesis and evaluation of new benzophenone derivatives as tubulin polymerization inhibitorsShun Zhang,Baijiao An,Jun Yan,Ling Huang,Xingshu Li RSC Adv. 2016 6 88453
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3. Synthesis of acronycine isostersJohannes Reisch,Iuliu Mester,Samir M. El-Moghazy Aly J. Chem. Soc. Perkin Trans. 1 1983 219
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4. Reaction of dimethylvinylidene carbene with methylpyrrolesIan Birtwistle,Vernon Rogers J. Chem. Soc. Perkin Trans. 1 1987 1347
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R. Bharath Krishna,Shirin Hanna Moncy,Chithra Mohan Org. Biomol. Chem. 2023 21 479
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Additional information on 3-Chloro-3-methyl-1-butyne
Comprehensive Overview of 3-Chloro-3-methyl-1-butyne (CAS No. 1111-97-3): Properties, Applications, and Industry Insights
3-Chloro-3-methyl-1-butyne (CAS No. 1111-97-3) is a specialized alkyne derivative with a unique molecular structure, combining a terminal alkyne group with a chloro-substituted tertiary carbon. This compound has garnered significant attention in organic synthesis and material science due to its reactivity and versatility. Its IUPAC name reflects its structural features, while alternative names like 3-Chloro-3-methylbut-1-yne are also used in literature. The CAS registry (1111-97-3) ensures precise identification across databases, a critical factor for researchers querying "CAS 1111-97-3 applications" or "3-Chloro-3-methyl-1-butyne synthesis methods".
Recent trends in green chemistry have spurred interest in optimizing the production of 3-Chloro-3-methyl-1-butyne using sustainable catalysts, aligning with searches for "eco-friendly alkyne modifications". The compound’s physical properties—including a boiling point of ~120°C and molecular weight of 104.56 g/mol—make it suitable for controlled reactions. Analytical techniques like GC-MS and NMR spectroscopy are frequently employed for purity verification, addressing common queries such as "how to characterize 3-Chloro-3-methyl-1-butyne".
In pharmaceutical research, 3-Chloro-3-methyl-1-butyne serves as a building block for bioactive molecules, particularly in click chemistry applications. Its ability to participate in Huisgen cycloadditions resonates with searches for "alkyne-azide coupling reagents". Meanwhile, material scientists leverage its polymerization potential to create functionalized polymers, a topic trending under "advanced monomer derivatives 2024".
Safety protocols for handling 3-Chloro-3-methyl-1-butyne emphasize inert atmosphere storage due to its moisture sensitivity, a detail often searched alongside "stability of halogenated alkynes". Regulatory compliance is ensured through non-hazardous classification under standard conditions, though users frequently seek "CAS 1111-97-3 SDS documentation" for workplace guidelines.
The compound’s role in agrochemical innovation is another hot topic, with patents highlighting its use in crop protection agents. This aligns with searches for "novel alkyne-based pesticides", reflecting the agricultural sector’s demand for targeted solutions. Additionally, its electrophilic reactivity makes it valuable in catalysis research, particularly in transition-metal-catalyzed reactions—a subject trending in "homogeneous catalysis journals".
Future prospects for 3-Chloro-3-methyl-1-butyne include explorations in supramolecular chemistry and nanotechnology, areas frequently queried as "alkynes in nano-engineering". With ongoing studies on its derivatization pathways, this compound remains at the forefront of specialty chemicals innovation, answering the industry’s call for "high-value chemical intermediates" with precise functionality.
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